Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester
- Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
- Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid
Uniqueness
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBEXOAVGKKCY-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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